REACTION_CXSMILES
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[Cl:1][C:2]1[NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([Cl:11])[C:4]=2[N:3]=1.C1COCC1.CCN(C(C)C)C(C)C.Cl[CH2:27][O:28][CH2:29][CH2:30][O:31][CH3:32]>CCOC(C)=O>[Cl:1][C:2]1[N:6]([CH2:27][O:28][CH2:29][CH2:30][O:31][CH3:32])[C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([Cl:11])[C:4]=2[N:3]=1
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Name
|
|
Quantity
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0.55 g
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Type
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reactant
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Smiles
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ClC1=NC2=C(N1)C=CC=C2Cl
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Name
|
|
Quantity
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15 mL
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
1.54 mL
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Type
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reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
0.55 g
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Type
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reactant
|
Smiles
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ClCOCCOC
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Type
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CUSTOM
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Details
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After stirring for 18 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The organic layer was washed with saturated aqueous NaHCO3 (30 mL) and brine (30 mL)
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Type
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CUSTOM
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Details
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dried
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
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Details
|
The residue was purified (FCC) (10-50% EtOAc/hexanes
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |